molecular formula C31H28O5 B11142401 8'-methyl-7'-[(pentamethylbenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

8'-methyl-7'-[(pentamethylbenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11142401
M. Wt: 480.5 g/mol
InChI Key: YQSSWFVABQKWNE-UHFFFAOYSA-N
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Description

8’-methyl-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the bichromene family, characterized by the presence of two chromene units. The addition of a pentamethylbenzyl group and a methyl group enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-methyl-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps:

  • Formation of the Chromene Core: : The initial step involves the synthesis of the chromene core through a cyclization reaction. This can be achieved by reacting salicylaldehyde with an appropriate ketone under acidic conditions to form the chromene ring.

  • Introduction of the Pentamethylbenzyl Group: : The pentamethylbenzyl group is introduced via an etherification reaction. This involves reacting the chromene derivative with pentamethylbenzyl chloride in the presence of a base such as potassium carbonate.

  • Methylation: : The final step involves the methylation of the chromene derivative using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The pentamethylbenzyl group may enhance its binding affinity to these targets, while the chromene core can participate in redox reactions, influencing cellular pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8’-methyl-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione stands out due to the presence of two chromene units, which can enhance its reactivity and potential applications. The pentamethylbenzyl group also provides steric hindrance, potentially increasing the compound’s stability and specificity in reactions.

Properties

Molecular Formula

C31H28O5

Molecular Weight

480.5 g/mol

IUPAC Name

8-methyl-4-(2-oxochromen-3-yl)-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C31H28O5/c1-16-17(2)19(4)26(20(5)18(16)3)15-34-27-12-11-23-24(14-29(32)36-30(23)21(27)6)25-13-22-9-7-8-10-28(22)35-31(25)33/h7-14H,15H2,1-6H3

InChI Key

YQSSWFVABQKWNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O)C)C)C

Origin of Product

United States

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